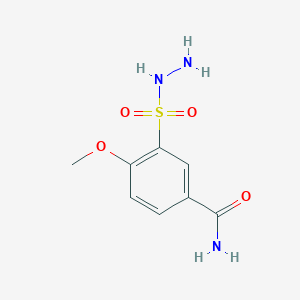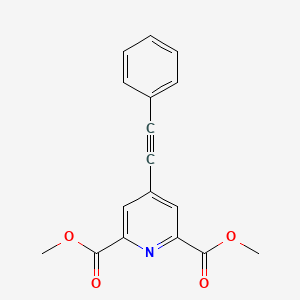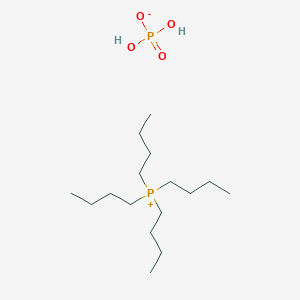
3-(Hydrazinesulfonyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinesulfonyl)-4-methoxybenzamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine sulfate under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydrazinesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
3-(Hydrazinesulfonyl)-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazinesulfonyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy
Comparación Con Compuestos Similares
Hydrazones: Compounds like phenylhydrazone and benzylhydrazone share structural similarities.
Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides have related functional groups
Uniqueness: 3-(Hydrazinesulfonyl)-4-methoxybenzamide stands out due to its unique combination of hydrazine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propiedades
Número CAS |
109835-12-3 |
|---|---|
Fórmula molecular |
C8H11N3O4S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
3-(hydrazinesulfonyl)-4-methoxybenzamide |
InChI |
InChI=1S/C8H11N3O4S/c1-15-6-3-2-5(8(9)12)4-7(6)16(13,14)11-10/h2-4,11H,10H2,1H3,(H2,9,12) |
Clave InChI |
HRZKGAKJPJYGAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)


![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)








